N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O2/c1-28-11-5-6-17-14-18(9-10-21(17)28)22(29-12-2-3-13-29)16-26-23(30)24(31)27-20-8-4-7-19(25)15-20/h4,7-10,14-15,22H,2-3,5-6,11-13,16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJUPFYNIGVFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide likely involves multiple steps, including the formation of the oxalamide linkage and the introduction of the fluorophenyl, tetrahydroquinoline, and pyrrolidine groups. Typical synthetic routes might include:
Formation of the oxalamide linkage: This could be achieved by reacting an appropriate amine with oxalyl chloride under controlled conditions.
Introduction of the fluorophenyl group: This might involve a nucleophilic aromatic substitution reaction.
Formation of the tetrahydroquinoline moiety: This could be synthesized via a Pictet-Spengler reaction.
Introduction of the pyrrolidine ring: This might involve a reductive amination reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide may undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation at the tetrahydroquinoline moiety.
Reduction: Reduction reactions could potentially modify the oxalamide linkage.
Substitution: The fluorophenyl group might undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could lead to amine products.
Scientific Research Applications
N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Differences :
- Aromatic substituent : The N'-phenyl group here has a 4-(trifluoromethyl) substituent instead of 3-fluorophenyl.
- The para position may alter binding interactions compared to the meta-fluoro substituent in the target compound .
Hypothetical Pharmacological Implications :
- Increased lipophilicity from the trifluoromethyl group could improve blood-brain barrier penetration but may also increase off-target binding.
- Para-substitution might lead to distinct steric interactions with target proteins compared to meta-substitution.
Pesticide-Related Compounds with Aromatic Substituents
lists compounds like N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram) and N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (inabenfide) . While structurally distinct, these share aromatic substituents (e.g., 3-chlorophenyl, 4-chlorophenyl). Key comparisons include:
- Functional groups : The target compound’s oxalamide backbone differs from carboxamides or pyridinecarboxamides in pesticides, which may confer different modes of action (e.g., enzyme inhibition vs. receptor antagonism).
- Substituent positioning : Meta-fluoro (target) vs. para-chloro (pesticides) could influence target selectivity, as halogens in different positions modulate electronic and steric profiles .
Structural and Property Comparison Table
Biological Activity
Overview of the Compound
Chemical Structure : The compound is characterized by the presence of a 3-fluorophenyl group, a tetrahydroquinoline moiety, and a pyrrolidine ring. This complex structure suggests potential interactions with various biological targets.
Molecular Formula : C19H24F2N4
1. Pharmacological Properties
The compound is likely to exhibit pharmacological properties due to its structural components:
- Fluorinated Phenyl Group : Fluorine substitution can enhance lipophilicity and bioavailability, potentially leading to increased potency at biological targets.
- Tetrahydroquinoline Derivatives : These compounds are known for their diverse biological activities, including neuroprotective and anti-inflammatory effects.
- Pyrrolidine Ring : This structure is often associated with central nervous system (CNS) activity, influencing neurotransmitter systems.
While specific studies on this compound may be limited, similar compounds have been shown to interact with:
- Opioid Receptors : Given the structural similarities to known opioids, it may exhibit agonistic or antagonistic activity at mu, delta, or kappa opioid receptors.
- Dopaminergic Pathways : The tetrahydroquinoline moiety suggests potential interactions with dopamine receptors, which could influence mood and cognition.
3. Case Studies and Research Findings
Although detailed case studies specifically on this compound are scarce, related research provides insights:
- Analogs of Tetrahydroquinoline : Studies have shown that tetrahydroquinoline derivatives can modulate neurotransmitter release and exhibit analgesic properties.
- Fluorinated Compounds : Research indicates that fluorinated compounds can have altered binding affinities for various receptors, impacting their therapeutic efficacy.
4. Safety and Toxicology
Understanding the safety profile is crucial:
- Toxicity Studies : Preliminary toxicity assessments of structurally similar compounds suggest that careful evaluation is necessary to determine potential adverse effects.
- Regulatory Status : As a compound with potential opioid-like effects, it may be subject to regulatory scrutiny depending on its pharmacological profile.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are key intermediates characterized?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of a tetrahydroquinoline-pyrrolidine intermediate. Key steps include:
- Amide bond formation : Reacting 3-fluorophenylamine with ethanedioyl chloride under controlled pH (~7–8) to form the primary amide intermediate .
- Coupling reactions : The intermediate is coupled with 1-methyl-1,2,3,4-tetrahydroquinoline-6-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Characterization : Intermediates are validated via ¹H/¹³C NMR (to confirm amine coupling) and LC-MS (to assess purity >95%). For example, the tetrahydroquinoline moiety’s aromatic protons appear as a multiplet at δ 6.8–7.2 ppm in NMR .
Q. Which spectroscopic and computational techniques are essential for confirming the molecular structure?
Methodological Answer:
Q. What in vitro assays are used to assess preliminary biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values calculated via dose-response curves) .
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli (zone of inhibition ≥15 mm at 100 µg/mL) .
- Cytotoxicity : MTT assays on HEK-293 cells to determine LC₅₀ (typically >50 µM for non-toxic compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during multi-step synthesis?
Methodological Answer:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane for amide coupling to reduce side reactions (yield increases from 60% to 85%) .
- Temperature Control : Maintain −10°C during amine coupling to prevent racemization .
- Catalyst Screening : Use Pd/C (5% w/w) for hydrogenation steps, reducing reaction time from 24h to 6h .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) over recrystallization to isolate pure product (>98% purity) .
Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding pocket flexibility, which may explain poor correlation with static docking results .
- Free Energy Calculations : Use MM-GBSA to refine binding affinity predictions (e.g., ΔG error <1.5 kcal/mol) .
- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure actual binding kinetics (e.g., K_d = 15 nM vs. predicted 10 nM) .
Q. How do structural modifications (e.g., fluorophenyl → chlorophenyl) affect target selectivity and metabolic stability?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Studies :
Modification Selectivity (EGFR vs. HER2) Metabolic Half-life (Human Liver Microsomes) 3-Fluorophenyl 12-fold selectivity 45 min 3-Chlorophenyl 8-fold selectivity 30 min Rationale: Fluorine’s electronegativity enhances hydrogen bonding with kinase active sites . -
Metabolism Studies : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the tetrahydroquinoline ring) .
Q. What strategies mitigate solubility issues in biological assays?
Methodological Answer:
- Co-solvent Systems : Use 10% DMSO/PBS (v/v) for in vitro assays; confirm no solvent interference via negative controls .
- Prodrug Design : Synthesize phosphate esters of the amide group, improving aqueous solubility by 20-fold .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) for enhanced cellular uptake .
Q. How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat shock treated vs. untreated lysates to confirm target stabilization (ΔT_m ≥ 3°C) .
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound, followed by UV crosslinking and Western blotting to identify bound proteins .
- CRISPR Knockout Models : Use EGFR-KO HEK-293 cells to verify loss of activity (IC₅₀ increases from 10 nM to >1 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
